CB30900

Thymidylate Synthase Inhibition Cytotoxicity Cell-based Assay

CB30900 is the definitive non-polyglutamatable thymidylate synthase inhibitor. Unlike raltitrexed, pemetrexed, and methotrexate, it bypasses FPGS-dependent polyglutamation, maintaining potent TS blockade in FPGS-deficient models. With 93% metabolic stability after 48 h and >90% TS inhibition within 4 h, it ensures reproducible PK/PD. Use as a critical control to dissect FPGS resistance or as a benchmark for novel analog development. Choose CB30900 for precise, non-interchangeable TS research.

Molecular Formula C31H32FN5O9
Molecular Weight 637.6 g/mol
CAS No. 145788-82-5
Cat. No. B1668665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB30900
CAS145788-82-5
SynonymsCB 30900;  CB30900;  CB-30900.
Molecular FormulaC31H32FN5O9
Molecular Weight637.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)F)C(=O)NC(=N2)C
InChIInChI=1S/C31H32FN5O9/c1-4-11-37(15-18-13-21-25(12-16(18)2)33-17(3)34-29(21)42)19-5-6-20(22(32)14-19)28(41)36-24(31(45)46)7-9-26(38)35-23(30(43)44)8-10-27(39)40/h1,5-6,12-14,23-24H,7-11,15H2,2-3H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+/m1/s1
InChIKeyPIGKKMGHDBPLME-RPWUZVMVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CB30900 (CAS 145788-82-5) for Research Use: Product Overview & Key Specifications


CB30900 (CAS 145788-82-5) is a synthetic, non-polyglutamatable dipeptide inhibitor of thymidylate synthase (TS), an enzyme essential for de novo DNA synthesis [1]. Classified as a quinazoline antifolate, it acts by directly blocking the production of deoxythymidine monophosphate (dTMP), leading to 'thymineless' cell death in rapidly dividing cells [2]. Its defining biochemical feature is its mechanism of action, which is independent of cellular folylpolyglutamate synthetase (FPGS) activity [3].

Why Not All Thymidylate Synthase (TS) Inhibitors Are Interchangeable for Research on CB30900


Procurement decisions for TS inhibitors must be precise, as broad class-level substitution is scientifically unsound. The efficacy of many clinical antifolates, such as raltitrexed (ZD1694), pemetrexed, and methotrexate, is fundamentally reliant on intracellular polyglutamation by folylpolyglutamate synthetase (FPGS) to achieve high potency and prolonged cellular retention [1]. In contrast, CB30900 is a non-polyglutamatable TS inhibitor, designed to bypass this activation step [2]. Consequently, its activity profile in research models—particularly those with low or defective FPGS expression—diverges significantly from polyglutamation-dependent agents, making it a distinct and non-interchangeable tool for investigating TS biology and resistance mechanisms [3].

Quantitative Differentiation of CB30900: Head-to-Head Evidence for Procurement Decisions


Direct TS Enzyme Inhibition Potency and Cytotoxicity in W1L2 Cells

CB30900 demonstrates direct, nanomolar-range inhibition of its primary target, thymidylate synthase, and corresponding cytotoxic effects in the W1L2 lymphoblastoid cell line . While no direct head-to-head comparator data for TS enzyme inhibition is available, the provided quantitative data establishes a clear potency baseline for this compound .

Thymidylate Synthase Inhibition Cytotoxicity Cell-based Assay Antifolate

Comparative Polyglutamation Dependency Versus Raltitrexed (ZD1694)

A fundamental mechanistic differentiator is the independence of CB30900 from intracellular polyglutamation, a process required for the potent activity of many other TS inhibitors. This is directly contrasted with raltitrexed (ZD1694), which is a highly polyglutamatable TS inhibitor [1]. The study confirms that CB30900 is a TS inhibitor that does not rely on polyglutamation for activity [2].

Polyglutamation Folylpolyglutamate Synthetase (FPGS) Drug Resistance Cellular Pharmacology

Rapid Target Engagement and Downstream Pathway Modulation in L1210 Leukemia Cells

Both CB30900 and the comparator raltitrexed (ZD1694) achieved comparable functional inhibition of TS in L1210 murine leukemia cells at equitoxic doses [1]. Following a 4-hour exposure at up to 100 times the 48-hour IC50, both compounds induced >90% inhibition of TS, leading to a rapid reduction in TTP pools and a 5-10 fold increase in dUMP pools . This demonstrates that despite its lack of polyglutamation, CB30900 achieves a potent and rapid block of TS-dependent DNA precursor synthesis equivalent to a potent polyglutamatable inhibitor under these acute exposure conditions.

Pharmacodynamics TTP Pool Depletion dUMP Accumulation L1210 Cells

In Vivo Pharmacokinetic Stability and Tumor Penetration in Mice

CB30900 exhibits high metabolic stability in vivo, a property that is not universally shared across the TS inhibitor class. In a mouse model, 93% of an intravenously administered dose was recovered unchanged after 48 hours, indicating minimal metabolism [1]. Despite this stability, tumor penetration was moderate, with peak tumor concentrations at 30 minutes reaching only 27% of plasma levels, and tumor drug clearance was slower (T 1/2 = 51 min) compared to plasma [2].

Pharmacokinetics In Vivo Stability Tumor Distribution Mouse Model

Concentration-Dependent Plasma Protein Binding Profile

CB30900 exhibits concentration-dependent plasma protein binding in mice, ranging from 93.3% at 1 µM to 76% at 500 µM [1]. While direct comparative binding data for other TS inhibitors under identical conditions is unavailable, this non-linear binding profile is an essential parameter for interpreting free drug concentrations and calculating accurate PK/PD relationships in in vivo experiments [2].

Plasma Protein Binding Pharmacokinetics Free Drug Concentration In Vivo Pharmacology

Recommended Research Applications for CB30900 Based on Comparative Evidence


Investigating TS Inhibitor Resistance in FPGS-Deficient Cancer Models

CB30900 is the optimal tool for dissecting resistance mechanisms related to folylpolyglutamate synthetase (FPGS). Its defining characteristic as a non-polyglutamatable TS inhibitor makes its activity independent of this enzyme [1]. This allows researchers to maintain potent TS blockade in isogenic cell lines or xenografts with low or defective FPGS expression, where the activity of standard agents like raltitrexed, pemetrexed, and methotrexate would be severely compromised [2]. It serves as a critical control compound to isolate the contribution of polyglutamation to a drug's overall cellular pharmacology.

In Vivo Pharmacology Studies Requiring a Metabolically Stable TS Probe

For experiments demanding predictable and sustained systemic exposure, the high metabolic stability of CB30900 is a significant advantage. Its recovery of 93% of the administered dose unchanged after 48 hours in mice confirms minimal metabolism [1]. This contrasts sharply with agents like 5-fluorouracil, which undergoes extensive and variable catabolism [2]. This stability simplifies PK/PD modeling, reduces confounding variables from active metabolites, and ensures that the observed pharmacodynamic effects are directly attributable to the parent compound.

Calibrating Acute Target Engagement and Pharmacodynamic Assays

The quantitative data showing >90% TS inhibition and a 5-10 fold increase in dUMP pools after just 4 hours of exposure provides a robust, experimentally validated benchmark [1]. Researchers can use CB30900 as a positive control to calibrate and validate assays measuring TS inhibition, TTP pool depletion, or dUMP accumulation in new cell lines or treatment protocols. Its rapid and profound effect makes it an ideal standard for establishing assay sensitivity and dynamic range for downstream PD markers.

Structure-Activity Relationship (SAR) Studies on Non-Polyglutamatable Antifolates

CB30900's well-characterized in vitro potency (TS IC50 = 0.2 µM) and defined cytotoxicity (W1L2 IC50 = 0.13 µM) establish a firm baseline for medicinal chemistry efforts [1]. It serves as a key reference compound for synthesizing and testing novel analogs, particularly those designed to retain TS inhibition while bypassing the need for polyglutamation. Modifications can be benchmarked against these known values to assess improvements in potency, cellular uptake, or tumor penetration (e.g., improving upon the 27% tumor-to-plasma ratio) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB30900

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.